Benactyzine hydrochloride

Übersicht

Beschreibung

Benactyzine hydrochloride is an anticholinergic compound that has been studied for its psychopharmacological effects. It is known to exert a psychotogenic effect in large doses, reducing the excretion of 5-hydroxy-indole acetic acid in urine, which suggests an inhibitory effect on monoamine oxidase, an enzyme involved in the inactivation of serotonin . This compound has also been shown to block behavioral disturbances induced by lysergic acid diethylamide (LSD-25) in rats, suggesting its potential as a blocking agent for certain psychotic effects . Clinically, it has been used as a physical relaxant to induce emotional and physical relaxation without drowsiness , and in combination with meprobamate for the treatment of depression . Its pharmacological profile includes causing hyperexcitability and clonic convulsions in animals, prolonging anesthesia, and modifying the effects of acetylcholine and epinephrine .

Synthesis Analysis

The synthesis of benactyzine and its analogues has been explored to understand the conformational requirements for binding to muscarinic receptors. Conformationally restricted analogues of benactyzine have been synthesized to probe the topography of these receptors, with the aim of identifying the preferred conformation for competitive binding . These studies are crucial for the development of more effective anticholinergic agents with specific receptor affinities.

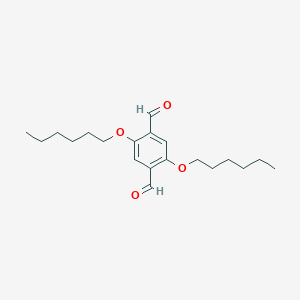

Molecular Structure Analysis

The molecular structure of this compound has been investigated through the synthesis of structurally locked analogues. These analogues are designed to approximate certain conformations of benactyzine, providing insights into the binding conformation of flexible anticholinergics at the muscarinic receptor. For example, analogues that mimic the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen or the ether oxygen of the ester group have been synthesized and evaluated for their pharmacological activity .

Chemical Reactions Analysis

This compound interacts with various neurotransmitter systems. It has been shown to inhibit monoamine oxidase both in vitro and in vivo , affect the capture and liberation of noradrenaline , and modify the effects of neurotransmitters such as acetylcholine and epinephrine . These interactions are indicative of its complex pharmacological actions and potential for affecting multiple physiological processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its pharmacological effects and therapeutic applications. It has been used in dermatologic practice, where its anticholinergic properties reduce autonomic reactions to induced emotion . Additionally, its effects on vision and vision performance have been studied, revealing that it can reduce visual acuity, increase pupil size, and reduce the amplitude of accommodation and contrast sensitivity [7, 10]. These effects are significant considerations for its use in clinical settings, especially where visual performance is critical.

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

Benactyzine hydrochloride, an antispasmodic, causes hyperexcitability and clonic convulsions in animals but does not exhibit a taming effect. It prolongs hesobarbital anesthesia and modifies the effects of acetylcholine and epinephrine on blood pressure and isolated gut, without affecting spinal reflexes or cortical and subcortical electrical activity. Mice receiving benactyzine often died during electroshock seizures, which were tolerated by normal animals (Berger, Hendley, & Lynes, 1956).

Psychiatric Application

This compound (Suavitil) has been studied for its ability to reduce autonomic reaction to induced emotion in both laboratory animals and human subjects. It has been observed to raise the threshold for external stimuli, thereby reducing irritation in patients experiencing excessive strain (Welsh & Ede, 1957).

Anticholinergic Activity

Benactyzine is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in hydrolyzing various esters. This anticholinergic drug has a notable effect on the BChE activity in the human serum, indicating its potential role in treating conditions like organophosphate poisoning (Bodur, Çokuğraş, & Tezcan, 2001).

Vision and Vision Performance

Studies have shown that benactyzine affects vision and vision performance. It reduces static and dynamic visual acuity, increases pupil size, and affects the amplitude of accommodation and contrast sensitivity, indicating its impact on functions with significant cognitive components (Brown et al., 1982).

Behavioral Effects

This compound has been studied for its effects on behavior. It has been used to investigate its impact on operant behaviors like fixed interval schedule of reinforcement and avoidance conditioning, showing both rate-increasing and rate-decreasing activities depending on various factors (Boren, 1961).

Wirkmechanismus

Target of Action

Benactyzine hydrochloride primarily targets the muscarinic acetylcholine receptors and also inhibits the nicotinic acetylcholine receptor . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, digestion, respiratory rate, salivation, and eye function.

Result of Action

It is known that at high doses, it can cause severe symptoms such as deliriant and hallucinogenic effects .

Action Environment

Several environmental factors can greatly influence the toxicity and efficacy of a compound like this compound. These factors include age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant . For instance, the drug’s effectiveness can vary depending on the individual’s age, health status, and genetic makeup. Environmental conditions, such as temperature and humidity, could also potentially affect the stability of the drug .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

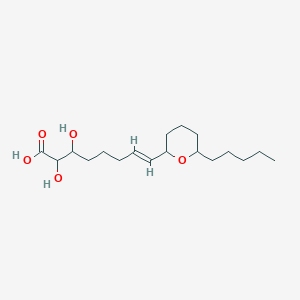

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEHOOLYWQBGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052774 | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

57-37-4 | |

| Record name | Benactyzine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benactyzine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benactyzine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benactyzine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENACTYZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R628272Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

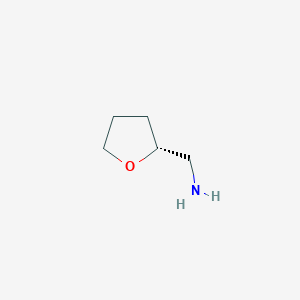

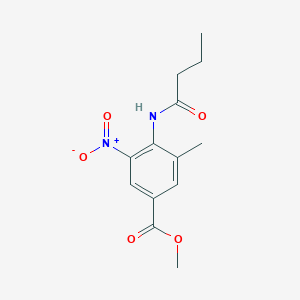

![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)

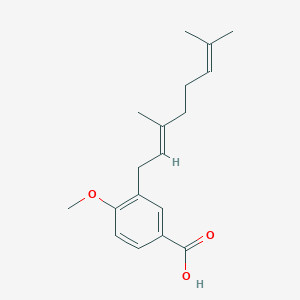

![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)

![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)